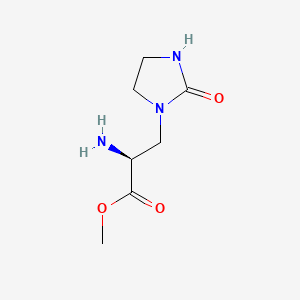
(S)-Methyl 2-amino-3-(2-oxoimidazolidin-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate is a chemical compound with the molecular formula C7H12N2O3 It is characterized by the presence of an ester group, an amino group, and an imidazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate typically involves the reaction of an amino acid derivative with an imidazolidinone compound. One common method is the esterification of (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The imidazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of a more saturated imidazolidinone ring.
Substitution: Formation of (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoic acid.
科学的研究の応用
Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The imidazolidinone ring can interact with protein structures, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Methyl (2S)-2-(2-oxoimidazolidin-1-yl)propanoate
- 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
Uniqueness
Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions. Its imidazolidinone ring also provides a stable scaffold for interactions with biological molecules, making it a versatile compound for research and industrial applications.
特性
分子式 |
C7H13N3O3 |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate |
InChI |
InChI=1S/C7H13N3O3/c1-13-6(11)5(8)4-10-3-2-9-7(10)12/h5H,2-4,8H2,1H3,(H,9,12)/t5-/m0/s1 |
InChIキー |
XWJQMSSOZDUCBN-YFKPBYRVSA-N |
異性体SMILES |
COC(=O)[C@H](CN1CCNC1=O)N |
正規SMILES |
COC(=O)C(CN1CCNC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


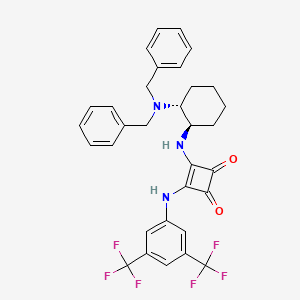
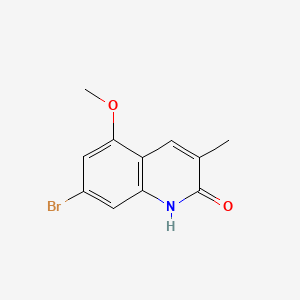





![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)

![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
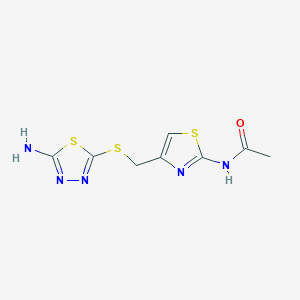

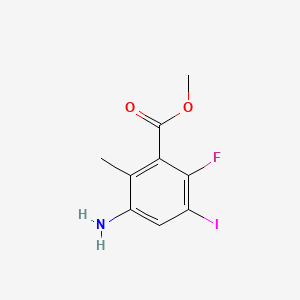
![Methyl 3-amino-2-fluoro-3'-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14896489.png)
